rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride
Description
rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride is a bicyclic sulfone-containing heterocyclic compound with a fused thiophene-pyrrolidine core. Its molecular formula is C₇H₁₂ClNO₃S (including the hydrochloride counterion), and it has a molecular weight of 225.69 g/mol (calculated from base structure and HCl addition). The hydrochloride salt form improves its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCCGYYXTOICAJ-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition Reactions
The most widely reported method involves [3 + 2] cycloaddition between azomethine ylides and sulfur-containing dienophiles. This strategy enables simultaneous formation of the pyrrolidine ring and thiophene moiety with high stereoselectivity.
Mechanistic Overview :
-
Azomethine Ylide Generation : A nonstabilized azomethine ylide precursor (e.g., 1 ) is generated via deprotonation of a glycine derivative or decarboxylation of imino esters.
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Cycloaddition : The ylide reacts with a thiophene-based dienophile (e.g., thiophene sulfone) in a concerted process, forming the bicyclic framework.
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Acidification : The intermediate free base is treated with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions :
| Parameter | Protocol A | Protocol C | Protocol D |
|---|---|---|---|
| Catalyst | TFA (0.1 equiv) | LiF (3.0 equiv) | LiF (3.0 equiv) |
| Solvent | CH₂Cl₂ | CH₃CN | Solvent-free |
| Temperature | 20°C | 80°C | 140°C |
| Yield | <5% | <10% | 63–85% |
Protocol D (solvent-free, 140°C) achieved superior yields (85%) due to enhanced reaction kinetics and reduced side-product formation.
Stereochemical Control and Isolation
Diastereoselective Synthesis
The (3aR,6aR) configuration is enforced through:
Isolation of the Hydrochloride Salt
Post-cycloaddition workup involves:
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Acid-Base Extraction : The free base is extracted into organic solvent (ethyl acetate), then treated with 1M HCl in dioxane to precipitate the hydrochloride salt.
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Crystallization : Recrystallization from ethanol/water (3:1) yields analytically pure material (purity >97% by HPLC).
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| Purity | 97.2% | HPLC (C18, MeCN/H₂O) |
| Optical Rotation | +12.5° (c=1, H₂O) | Polarimetry |
Process Optimization and Scalability
Catalyst Screening
Comparative studies of Brønsted and Lewis acids revealed:
Solvent Effects
Stoichiometric Adjustments
Increasing the azomethine ylide precursor (1 ) from 1.2 to 2.0 equivalents improved conversion from 63% to 85% in Protocol D.
Comparative Analysis of Alternative Routes
Ring-Closing Metathesis (RCM)
While RCM using Grubbs catalysts can form the pyrrolidine ring, sulfur-poisoning of the catalyst limits applicability to thieno-pyrrolidines.
Reductive Amination
Attempts to construct the pyrrolidine via reductive amination of thiophene dialdehydes failed due to over-reduction of the sulfone group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno-pyrrole core, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives of the thieno-pyrrole core.
Scientific Research Applications
Synthesis Pathways
The synthesis of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:
- Cyclization Reactions : Utilizing starting materials such as thioketones and amines under controlled conditions to form the thieno[2,3-c]pyrrole ring.
- Functionalization : Introduction of various substituents through electrophilic aromatic substitution or nucleophilic addition to enhance biological activity.
The biological activity of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride has been investigated in several studies:
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For example:
- Mechanism : The compound's ability to interact with specific enzymes involved in cancer cell proliferation has been demonstrated through molecular docking studies.
- Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 and HeLa) showing IC50 values in the micromolar range.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Target Organisms : Effective against both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro assays revealed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Therapeutic Applications
The potential therapeutic applications of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride include:
- Antiviral Agents : Preliminary data suggest efficacy against certain viral strains by inhibiting viral replication.
- Neurological Disorders : Investigated for neuroprotective effects in models of neurodegeneration.
Comparative Analysis with Related Compounds
A comparison of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Compound A | Dioxo functionality | 0.85 |
| Compound B | Thieno ring system | 0.78 |
| Compound C | Hydroxyl groups | 0.75 |
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride and related compounds:
Structural and Functional Analysis
Core Scaffold Differences: The target compound features a sulfone-containing thienopyrrole core, which distinguishes it from non-sulfone analogs like rac-2,6-trans-diphenyltetrahydropyran. Compared to 3-amino-5-benzyl-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione dihydrochloride, the target compound lacks the amino and benzyl substituents. These groups in the dihydrochloride derivative may improve blood-brain barrier penetration or receptor affinity, but they also increase molecular weight and complexity .
Substituent Effects: The 6a-trifluoromethyl analog (C₁₁H₁₃F₃NO₃S) introduces a highly electronegative CF₃ group, which likely enhances metabolic stability and alters pharmacokinetic properties compared to the parent compound. This modification is common in medicinal chemistry to prolong half-life . The dihydrochloride salt form of the 3-amino-5-benzyl derivative (C₁₃H₁₈Cl₂N₂O₃S) suggests superior aqueous solubility relative to the mono-hydrochloride form of the target compound, which could be critical for intravenous formulations .
Synthetic Accessibility :
- The synthesis of the target compound’s base structure (without substituents) may involve zinc- or rhodium-catalyzed reactions , as seen in analogous HDA (Hetero-Diels-Alder) and boronic acid addition methodologies . However, introducing substituents like CF₃ or benzyl groups requires additional steps, such as Friedel-Crafts alkylation or nucleophilic substitution, increasing synthetic complexity .
Biological Activity
The compound rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride is a synthetic organic compound notable for its unique thieno[2,3-c]pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride is C8H12ClN2O2S. The presence of the thieno[2,3-c]pyrrole ring system and the dione functional groups contribute to its reactivity and biological interactions. The compound is characterized by its ability to undergo various chemical reactions such as oxidation and substitution, which can modify its biological activity.
The biological activity of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride primarily involves its interaction with specific enzymes and receptors. This interaction can modulate various signaling pathways within cells, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of thieno[2,3-c]pyrrole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on the antimicrobial activity of rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride is limited, it is reasonable to hypothesize similar potential based on structural analogs.
Anti-inflammatory Properties
Research on related compounds has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures . This suggests that rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride may also possess anti-inflammatory properties worthy of further investigation.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole derivatives and evaluated their biological properties. The synthesized compounds were tested for their ability to inhibit PBMC proliferation in response to anti-CD3 antibodies. The results indicated significant inhibition rates for certain derivatives at varying concentrations . This highlights the potential for rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole derivatives in immunomodulatory applications.
| Compound | Inhibition Rate (%) at 100 µg/mL |
|---|---|
| 2a | 85 |
| 2b | 39 |
| 2c | 77 |
| Control (Ibuprofen) | 39 |
Case Study 2: Structural Activity Relationship
A comparative analysis of thieno[2,3-c]pyrrole derivatives revealed that modifications to the substituents significantly affected their biological activity. The introduction of electron-withdrawing groups enhanced the antimicrobial efficacy while maintaining low toxicity levels in PBMC cultures . This finding suggests that structural variations on rac-(3aR,6aR)-hexahydro-2H-1λ6-thieno[2,3-c]pyrrole could lead to optimized pharmacological profiles.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Parameter | Condition | Purity Achieved | Source |
|---|---|---|---|
| Cyclization solvent | Toluene, reflux | 90% | |
| Salt formation medium | HCl in EtOH | 95% | |
| Purification method | Preparative HPLC (C18 column) | 98% |
Basic: How can the stereochemical configuration at 3aR and 6aR positions be experimentally confirmed?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., DMSO/water) and analyzing diffraction patterns .
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol gradient to separate enantiomers and validate stereopurity .
- Vibrational circular dichroism (VCD) : Compare experimental spectra with computational models (e.g., DFT simulations) to confirm stereochemistry .
Advanced: How does stereochemistry at 3aR/6aR influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The rigid bicyclic structure imposes steric constraints:
- Axial vs. equatorial substituents : The 3aR configuration positions substituents axially, reducing accessibility for nucleophilic attack compared to equatorial orientations.
- Electronic effects : The thieno-pyrrole system’s electron-withdrawing 1,1-dione group enhances electrophilicity at the sulfur center, but steric hindrance from the hexahydro scaffold moderates reactivity.
- Experimental validation : Kinetic studies using NMR monitoring (e.g., tracking reaction progress with D2O quench) reveal slower reaction rates compared to non-sterically hindered analogs .
Advanced: What analytical strategies resolve contradictions in reported degradation profiles under acidic conditions?
Methodological Answer:
Discrepancies arise from varying experimental setups. A systematic approach includes:
Stress testing : Expose the compound to 0.1M HCl at 25°C vs. 40°C, sampling at intervals (0, 24, 48 hrs).
LC-HRMS analysis : Identify degradation products (e.g., hydrolyzed dione or ring-opened derivatives) using a Q-TOF mass spectrometer.
Comparative NMR : Track proton shifts in D2O to detect structural changes.
- Key finding : Degradation is temperature-dependent; ≤5% decomposition occurs at 25°C over 48 hrs, but increases to 15% at 40°C .
Advanced: How can computational modeling predict the compound’s binding affinity for biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). Parameterize the force field to account for the thieno-pyrrole scaffold’s partial charges.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of ligand-target complexes.
- Validation : Cross-correlate with experimental IC50 data from enzyme inhibition assays. Preliminary studies suggest moderate affinity (µM range) for ATP-binding pockets due to steric clashes .
Data Contradiction: How to address inconsistencies in reported molecular weights of derivatives?
Methodological Answer:
Discrepancies often stem from isotopic distribution or salt forms:
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., rac form: C9H15N3O2S·HCl requires [M+H]<sup>+</sup> = 292.0623).
- Salt correction : Adjust calculations for hydrochloride vs. freebase forms. For example, a reported MW of 207.23 likely excludes the HCl counterion .
Advanced: What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
Methodological Answer:
- pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% ascorbic acid to inhibit oxidation.
- Lyophilization : Freeze-dry the compound and reconstitute in tert-butanol/water mixtures to minimize hydrolysis.
- Stability monitoring : Employ UPLC-PDA at 254 nm to track degradation over 72 hrs. Results show >90% stability at 4°C .
Basic: What regulatory guidelines apply to handling this compound in academic labs?
Methodological Answer:
- ECHA compliance : Classify the compound under Regulation (EC) No 1272/2008 (CLP). Key hazards include skin/eye irritation (Category 2).
- Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before aqueous disposal.
- Documentation : Maintain Safety Data Sheets (SDS) referencing ECHA’s registration number 1955553-07-7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
